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Compound Name: Maneb

Cat. No.: B1676018

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of two widely used
dithiocarbamate fungicides, Maneb and Mancozeb. Both fungicides are utilized for their broad-
spectrum activity against various fungal pathogens in agriculture. However, their potential for
adverse health effects necessitates a thorough understanding of their toxicological properties.
This document summarizes key quantitative data, details experimental methodologies for
toxicity assessment, and visualizes implicated signaling pathways to facilitate a clear and
objective comparison.

Quantitative Toxicity Data

The following tables summarize the key toxicological parameters for Maneb and Mancozeb,

derived from various experimental studies.

Table 1: Acute Toxicity

Parameter Maneb Mancozeb

Oral LD50 (rat) >5000 - 8000 mg/kg >5000 - 11,200 mg/kg
Dermal LD50 (rat) >5000 mg/kg >10,000 mg/kg
Inhalation LC50 (rat, 4h) >3.8 mg/L >5.0 mg/L
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ble 2: lucti | | | Toxici

Parameter

Maneb

Mancozeb

Reproductive Effects (Rat)

Increased embryo death and
stillbirth, decreased newborn

survival at 50 mg/kg/day.

Reduced fertility at 50
mg/kg/day in a three-

generation study.

Developmental Effects (Rat)

Fetal abnormalities (eye, ear,
CNS, musculoskeletal system)

at a single dose of 770 mg/kg.

Delayed ossification of skull
bones in offspring at 5
mg/kg/day. Developmental
abnormalities at a high single
dose of 1320 mg/kg.

Lowest Observed Adverse
Effect Level (LOAEL) -

Developmental

770 mg/kg (single dose)

5 mg/kg/day

ble 3: -

Parameter Maneb Mancozeb
Inhibition of mitochondrial Inhibition of mitochondrial
Mechanism respiration, particularly respiration (NADH-linked state

complex I1.[1]

3).[2](3]

Observed Effects

Dose-dependent toxicity to
dopamine and GABA neurons.
[2] Associated with the
development of Parkinson's-

like symptoms.

Similar toxic potency to Maneb
on dopamine and GABA

neurons.[2]

No Observed Adverse Effect
Level (NOAEL) - Neurotoxicity
(Rat)

Not explicitly found in the
search results.

Not explicitly found in the

search results.

Table 4: Genotoxicity and Carcinogenicity
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Parameter

Maneb

Mancozeb

Genotoxicity

Positive for inducing
chromosomal damage in an in
vitro sister chromatid exchange
assay with metabolic

activation.

Evidence of DNA damage in
various in vitro and in vivo
studies.[4]

Carcinogenicity

The primary metabolite,
ethylenethiourea (ETU), is
classified as a probable human
carcinogen (Group B2) by the
EPA.[5]

Also metabolizes to ETU.
Long-term oral administration
in rats was associated with an
increase in total malignant
tumors, including in the thyroid

and liver.

Carcinogenicity Classification
(IARC)

Group 3 (Not classifiable as to
its carcinogenicity to humans)

for EBDC fungicides as a
group.

Group 3 (Not classifiable as to
its carcinogenicity to humans)

for EBDC fungicides as a
group.

Experimental Protocols

This section outlines the methodologies for key toxicological assessments cited in this guide.

Acute Toxicity Testing (Oral, Dermal, Inhalation)
e Guideline: Based on OECD Test Guidelines 401, 402, and 403.

e Species: Typically conducted in rats.

o Oral Administration (LD50): The test substance is administered by gavage in graduated

doses to several groups of experimental animals. Observations of effects and mortality are

made over a period of 14 days. The LD50 is the statistically derived single dose of a

substance that can be expected to cause death in 50% of the animals.

o Dermal Administration (LD50): The substance is applied to a shaved area of the skin

(approximately 10% of the body surface) and held in contact with a porous gauze dressing

for 24 hours. Animals are observed for 14 days for signs of toxicity and mortality.
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« Inhalation (LC50): Animals are exposed to the test substance, generated as a dust or
aerosol, in an inhalation chamber for a specified period (typically 4 hours). Mortality and toxic
effects are recorded during and after exposure for a 14-day observation period. The LC50 is
the concentration of the chemical in the air that kills 50% of the test animals during the
observation period.

Reproductive and Developmental Toxicity

e Guideline: Based on OECD Test Guidelines 414 (Prenatal Developmental Toxicity Study)
and 416 (Two-Generation Reproduction Toxicity Study).

e Species: Primarily conducted in rats.
e Prenatal Developmental Toxicity Study (OECD 414):

o Exposure: Pregnant female rats are administered the test substance daily by gavage from
implantation (gestation day 6) to the day before sacrifice (gestation day 20).

o Dose Levels: A control group and at least three dose levels are used.

o Maternal Endpoints: Daily clinical observations, weekly body weight and food consumption
measurements, and macroscopic examination of internal organs at termination.

o Fetal Endpoints: Examination of uterine contents (number of corpora lutea, implantations,
resorptions, live and dead fetuses), fetal body weight, and external, visceral, and skeletal

examinations of the fetuses for abnormalities.
o Two-Generation Reproduction Toxicity Study (OECD 416):

o FO Generation: Young adult male and female rats are administered the test substance in
their diet for a pre-mating period of at least 10 weeks. They are then mated to produce the
F1 generation. Dosing continues through mating, gestation, and lactation.

o F1 Generation: Offspring are selected from the FO generation and are administered the
test substance in their diet from weaning through maturity, mating, gestation, and lactation
to produce the F2 generation.
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o Endpoints: In both generations, reproductive performance (fertility, gestation length, litter
size), offspring viability, growth, and development are assessed. At termination, a
complete necropsy is performed on the parental animals and selected offspring, with
histopathological examination of reproductive organs.

Genotoxicity Testing: Ames Test

e Principle: The Ames test is a bacterial reverse mutation assay used to detect the mutagenic
potential of chemical compounds.[5][6] It utilizes strains of Salmonella typhimurium that are
auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and
require it in their growth medium.[5][6] A mutagen can cause a reverse mutation (reversion)
in these bacteria, restoring their ability to synthesize histidine (his+).

e Procedure:

o The his- bacterial strains are exposed to the test substance at various concentrations,
both with and without a metabolic activation system (S9 fraction from rat liver, to mimic
mammalian metabolism).[5]

o The treated bacteria are plated on a minimal agar medium lacking histidine.
o The plates are incubated for 48-72 hours.

o The number of revertant colonies (his+) is counted. A significant, dose-dependent increase
in the number of revertant colonies compared to the control indicates that the substance is
mutagenic.

Carcinogenicity Bioassay
e Guideline: Based on OECD Test Guideline 451 (Carcinogenicity Studies).

e Species: Typically long-term studies in rats and mice.
e Procedure:

o Exposure: The test substance is administered to the animals in their diet or by gavage for
a major portion of their lifespan (e.g., 24 months for rats).
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o Dose Levels: A control group and at least three dose levels are used. The highest dose
should produce some toxicity but not significantly shorten the lifespan from effects other
than tumors.

o Endpoints: Daily clinical observations, regular body weight and food consumption
measurements, hematology, and clinical chemistry. At the end of the study, all animals
undergo a complete necropsy, and all organs and tissues are examined microscopically
for the presence of tumors.

Neurotoxicity Assessment

« In Vitro Methodology:

o Cell Cultures: Primary mesencephalic cells from rat embryos are used. These cultures
contain both dopamine and GABA neurons.

o Exposure: Cells are exposed to a range of concentrations of the test substance for a
specified period (e.g., 24 hours).

o Endpoints: Cell viability is assessed using assays such as MTT. Dopamine and GABA
transporter activity is measured to assess neuronal function. Immunocytochemistry for
tyrosine hydroxylase (a marker for dopamine neurons) is used to quantify the number of
surviving dopaminergic neurons. Mitochondrial function is evaluated by measuring ATP
levels and oxygen consumption rates.

 In Vivo Methodology:
o Species: Rats are a common model.

o Exposure: The test substance is administered to the animals (e.g., via oral gavage or
intraperitoneal injection) for a defined period.

o Endpoints: Behavioral tests are conducted to assess motor activity, coordination, and
cognitive function. Post-mortem analysis of brain tissue includes measuring
neurotransmitter levels (e.g., dopamine, serotonin), assessing the integrity of specific
neuronal populations (e.g., dopaminergic neurons in the substantia nigra), and examining
for signs of neuroinflammation or oxidative stress.
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Signaling Pathways and Mechanisms of Toxicity

The toxicity of Maneb and Mancozeb involves the disruption of several key cellular signaling
pathways. Their primary fungicidal action is attributed to the non-specific reaction with
sulthydryl groups of amino acids and enzymes in fungal cells, leading to the disruption of lipid
metabolism, respiration, and ATP production. In mammalian systems, their toxicity is more
complex and involves specific signaling cascades.

Mancozeb and the MAPK Signaling Pathway

Mancozeb exposure has been shown to induce apoptosis in mammalian cells, at least in part,
through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7][8]
This pathway is a crucial regulator of cellular processes such as proliferation, differentiation,
and apoptosis.

Mancozeb Increased Reactive Phosphorylation of Apoptosis
Exposure Oxygen Species (ROS) p38 and JNK (MAPK) Pop

Click to download full resolution via product page

Caption: Mancozeb-induced apoptosis via the MAPK signaling pathway.

Maneb and the PKA/CREB Signaling Pathway

Studies on Maneb-induced neurotoxicity have implicated the Protein Kinase A (PKA) and
CcAMP response element-binding protein (CREB) signaling pathway. This pathway is vital for
neuronal survival, learning, and memory.

Maneb Inhibition of Decreased Phosphorylation Mitochondrial Neuronal
Exposure PKA Activity of CREB (p-CREB) Dysfunction Apoptosis
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Caption: Maneb-induced neurotoxicity through the PKA/CREB pathway.

Ethylenethiourea (ETU) and Thyroid Toxicity
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A significant aspect of both Maneb and Mancozeb toxicity is their metabolism to
ethylenethiourea (ETU). ETU is a known thyroid toxicant and a probable human carcinogen.[5]
Its primary mechanism of toxicity is the inhibition of thyroid peroxidase (TPO), a key enzyme in
the synthesis of thyroid hormones.[2]
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Caption: Mechanism of thyroid toxicity by ethylenethiourea (ETU).

Conclusion

Maneb and Mancozeb, while structurally similar and sharing a common toxic metabolite (ETU),
exhibit nuanced differences in their toxicological profiles. Both fungicides have relatively low
acute toxicity. However, chronic exposure poses risks of reproductive, developmental, and
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neurotoxic effects. Their potential carcinogenicity, primarily attributed to ETU, is a significant
concern. The disruption of key signaling pathways, such as the MAPK and PKA/CREB
pathways, underlies their cellular toxicity. This comparative guide highlights the importance of
considering the specific toxicological endpoints and mechanisms of action when evaluating the
risks associated with these fungicides in research and drug development settings. Further
research is warranted to fully elucidate the long-term health effects of exposure to Maneb and
Mancozeb.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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